molecular formula C16H20O3 B145867 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one CAS No. 130129-22-5

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one

Cat. No. B145867
M. Wt: 260.33 g/mol
InChI Key: BJLTUDZBDSRQPV-ZBFHGGJFSA-N
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Description

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one, also known as BMMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMMO is a member of the oxan-2-one family and is known for its unique chemical properties, which make it an attractive candidate for use in various research studies.

Mechanism Of Action

The mechanism of action of 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in the development and progression of various diseases. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the development of Alzheimer's disease.

Biochemical And Physiological Effects

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6, which play a role in the development of various inflammatory diseases. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer drugs.

Advantages And Limitations For Lab Experiments

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has several advantages that make it an attractive candidate for use in various lab experiments. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is a relatively stable compound that can be easily synthesized in large quantities. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is also a versatile reagent that can be used in various organic synthesis reactions. However, 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one also has some limitations, including its high cost and the complexity of its synthesis process.

Future Directions

There are several future directions for the research and development of 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one. One potential direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Another potential direction is the development of new anticancer drugs. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer drugs. Additionally, 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one can be used as a building block for the synthesis of various organic compounds, including chiral oxan-2-ones and lactones, which have potential applications in various fields.

Synthesis Methods

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis process starts with the conversion of 4-hydroxy-2-butanone to 4-methoxy-2-butanone, which is then transformed into 4-methoxy-2-buten-1-ol. The next step involves the addition of benzyl chloride to 4-methoxy-2-buten-1-ol, which results in the formation of 6-benzyloxy-4-methoxy-2-buten-1-ol. The final step involves the conversion of 6-benzyloxy-4-methoxy-2-buten-1-ol to 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one through a series of reactions involving various reagents and catalysts.

Scientific Research Applications

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been extensively studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to be an effective reagent for the synthesis of various organic compounds, including chiral oxan-2-ones and lactones. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLTUDZBDSRQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562142
Record name 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one

CAS RN

130129-22-5
Record name 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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